BenchChemオンラインストアへようこそ!

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid

Peptide Synthesis SPPS Unnatural Amino Acids

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid (CAS 1934808-57-7) is a synthetic, non-chiral amino acid derivative belonging to the fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid class. With molecular formula C₂₀H₂₁NO₅ and molecular weight 355.39 g/mol, it features an Fmoc-protected amino group at the 4-position and a methoxy substituent at the 2-position of the butanoic acid backbone.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 1934808-57-7
Cat. No. B2682252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid
CAS1934808-57-7
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCOC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C20H21NO5/c1-25-18(19(22)23)10-11-21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
InChIKeyXECPRSVBKKPNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid (CAS 1934808-57-7): A Non-Chiral Fmoc-Protected Amino Acid Building Block


4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid (CAS 1934808-57-7) is a synthetic, non-chiral amino acid derivative belonging to the fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid class. With molecular formula C₂₀H₂₁NO₅ and molecular weight 355.39 g/mol, it features an Fmoc-protected amino group at the 4-position and a methoxy substituent at the 2-position of the butanoic acid backbone . Unlike the vast majority of Fmoc-amino acids that possess at least one chiral center, this compound is achiral, a structural feature that eliminates stereochemical complexity during peptide synthesis and analytical characterization . The Fmoc group enables orthogonal protection under mild basic deprotection conditions (typically 20% piperidine in DMF), rendering the compound compatible with standard solid-phase peptide synthesis (SPPS) workflows [1].

Why Generic Substitution Fails for 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid (1934808-57-7)


Fmoc-protected amino acid derivatives cannot be freely interchanged despite sharing the same protecting group chemistry. The differentiation resides in the precise positioning of the amino and methoxy substituents on the butanoic acid backbone. Closely related analogs differ in three critical parameters: (i) the position of the Fmoc-amino group (C-2 vs. C-4), which alters backbone connectivity and the spatial presentation of the amino terminus in the final peptide product; (ii) the position of the methoxy group (C-2 vs. C-3 vs. C-4), which modulates local hydrophilicity, hydrogen-bonding capacity, and conformational preferences of the side chain [1]; and (iii) the presence or absence of chirality, which impacts both synthetic handling (racemization risk) and the stereochemical uniformity of downstream peptide products . Selecting the wrong regioisomer—for instance, substituting a C2-Fmoc-amino C4-methoxy analog for the target C4-Fmoc-amino C2-methoxy compound—yields a peptide with an entirely different backbone geometry, potentially abolishing biological activity [2].

Quantitative Differentiation Evidence for 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid (1934808-57-7)


Regioisomeric Distinction: C2-Methoxy vs. C3-Methoxy Substitution Pattern Confers Differential Physicochemical Properties

The compound CAS 1934808-57-7 bears the methoxy substituent at the C2 position of the butanoic acid chain, whereas its closest commercially available regioisomer, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid (CAS 1396995-62-2), carries the methoxy group at the C3 position . In Fmoc-protected amino acid derivatives containing a methoxybutanoic acid moiety, the methoxy substitution has been reported to modulate solubility in organic solvents and enhance coupling efficiency in SPPS workflows [1]. The C2-methoxy positioning in 1934808-57-7 places the electron-donating methoxy group adjacent to the carboxylic acid, which may influence the acidity (pKa) of the carboxyl group and consequently its activation behavior during coupling reactions compared to the C3-methoxy regioisomer. Furthermore, the C4-Fmoc-amino substitution pattern creates a linear 4-atom spacer between the protected amine and the carboxyl terminus, distinct from the alpha-amino acid architecture of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid, which positions the Fmoc-amino group at C2 in the classical alpha-amino acid arrangement [2]. This regioisomeric difference yields fundamentally different backbone geometries when incorporated into peptide chains.

Peptide Synthesis SPPS Unnatural Amino Acids

Achiral Architecture Eliminates Diastereomer Formation Risk During SPPS Coupling

CAS 1934808-57-7 is an achiral molecule, lacking any stereogenic center. This stands in contrast to the majority of Fmoc-amino acid building blocks, including (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid (CAS 1272755-48-2) which possesses a chiral center at C2 with (R)-configuration, and Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid (CAS 1279029-70-7) which contains two chiral centers . In peptide synthesis, chiral Fmoc-amino acids are susceptible to racemization during carbodiimide-mediated activation, particularly with reagents such as DIC or DCC, which can generate oxazolone intermediates that epimerize the alpha-carbon [1]. Microwave-enhanced SPPS, while accelerating coupling rates, can exacerbate racemization for chiral amino acids if temperature and activation conditions are not carefully controlled [2]. As an achiral compound, 1934808-57-7 is inherently immune to racemization, eliminating the formation of unwanted diastereomeric peptide byproducts that would otherwise require cumbersome HPLC separation and reduce overall yield [1].

Solid-Phase Peptide Synthesis Racemization Stereochemical Integrity

Commercial Purity Benchmarking: 95% Minimum Purity Specification Enables Consistent SPPS Performance

CAS 1934808-57-7 is commercially supplied with a minimum purity specification of 95% . This specification is comparable to that of closely related analogs: Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid (CAS 1279029-70-7) is also supplied at 95% minimum purity , and Fmoc-O-methyl-D-threonine (CAS 1301706-86-4) carries a ≥95% purity specification . In the context of SPPS, where each coupling step typically proceeds with >99% efficiency under optimized conditions [1], the presence of 5% non-target impurities in the building block can cumulatively reduce crude peptide purity and complicate downstream purification. The consistent 95% purity benchmark across this compound sub-class means that differentiation for procurement must be based on factors beyond the numeric purity value—specifically, the identity and nature of the impurity profile (e.g., whether impurities are unreactive truncation products vs. reactive species that could propagate through the peptide chain), which is batch-dependent and must be verified by the end user .

Purity Specification Quality Control SPPS Reproducibility

Methoxy Group at C2 Position: Impact on Solubility and Coupling Efficiency in Organic Solvents

In Fmoc-protected amino acid derivatives bearing a methoxybutanoic acid moiety, the methoxy substitution has been reported to enhance solubility in common organic solvents used in SPPS, including dimethylformamide (DMF) and dichloromethane (DCM), while also improving coupling efficiency during peptide chain elongation [1]. Specifically, for compounds containing a 2-methoxybutanoic acid subunit, the methoxy group is noted to modulate reactivity and solubility, improving yield and purity in complex peptide assemblies [1]. A related analog, Fmoc-L-Phg(4-Methoxy)-OH, demonstrates general solubility in DMF and DMSO when compared to traditional amino acids . For the target compound, the C2-methoxy positioning adjacent to the carboxylic acid may influence hydrogen-bonding interactions with the solvent, potentially altering solvation and activation kinetics during carbodiimide-mediated coupling relative to the C3-methoxy or C4-methoxy regioisomers. While direct head-to-head solubility or coupling efficiency data for CAS 1934808-57-7 versus its specific regioisomers are not available in the public domain, the class-level evidence indicates that methoxy substitution at the C2 position of the butanoic acid backbone contributes positively to organic-solvent compatibility [2].

Solubility Enhancement DMF Compatibility Coupling Yield

Optimal Application Scenarios for 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid (1934808-57-7)


Synthesis of Peptides Requiring a Gamma-Amino Acid-Like Backbone Spacer with a Polar Side Chain

The C4-Fmoc-amino C2-methoxy substitution pattern of CAS 1934808-57-7 creates a connectivity that, when incorporated into a peptide chain, produces a gamma-amino acid-like residue with a 4-atom backbone spacer bearing a methoxy substituent adjacent to the amide bond. This architecture is valuable for the design of peptidomimetics where an extended backbone is required to optimize the distance between pharmacophoric elements or to introduce a kink in the peptide secondary structure. The methoxy group provides a modest polar handle that can participate in hydrogen bonding or influence local conformational preferences through steric and electronic effects [1]. Researchers developing peptide-based enzyme inhibitors or receptor ligands where backbone geometry is a critical determinant of binding affinity should prioritize this regioisomer over alpha-amino acid analogs such as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid (CAS 1396995-62-2), which would yield a fundamentally different backbone topology .

SPPS Campaigns Where Achiral Building Blocks Are Required to Avoid Diastereomer Complexity

In peptide synthesis programs targeting large combinatorial libraries or complex sequences with multiple non-natural residues, the accumulation of diastereomeric impurities from partial racemization at each chiral building block can degrade library quality and complicate structure-activity relationship (SAR) interpretation. The achiral nature of CAS 1934808-57-7 eliminates this variable entirely for the residue position where it is incorporated. This is particularly advantageous when the compound is used in microwave-enhanced SPPS, where elevated temperatures can accelerate racemization of chiral Fmoc-amino acids if coupling conditions are not meticulously optimized [1]. Procurement of the achiral CAS 1934808-57-7 in place of a chiral analog such as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid (CAS 1272755-48-2) is warranted when the target peptide does not require stereochemical definition at this position, or when racemization-free incorporation is prioritized over chirality .

Incorporation of a Non-Hydrolyzable Methoxy-Containing Side Chain Mimic in Peptide Therapeutics

The 2-methoxybutanoic acid moiety in CAS 1934808-57-7 can function as a metabolically stable analog of natural amino acid side chains. The methoxy group is resistant to the hydrolytic and oxidative enzymatic pathways that degrade hydroxyl-containing natural residues such as serine and threonine, potentially conferring increased metabolic stability to the peptide product. This feature is relevant for the development of therapeutic peptides where extended plasma half-life is a design objective [1]. Compared to natural Fmoc-amino acids such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH—which require acid-labile side-chain protection and eventual deprotection to reveal hydroxyl groups—the methyl ether in 1934808-57-7 is stable through both Fmoc-deprotection (piperidine) and final peptide cleavage (TFA) conditions, simplifying the overall synthetic workflow .

Peptide Design Requiring a Regiospecifically Positioned Methoxy Group for SAR Studies

When conducting systematic SAR studies to probe the effect of methoxy substitution position on biological activity, CAS 1934808-57-7 provides the C2-methoxy C4-Fmoc-amino regioisomer, complementing the alternative C3-methoxy C2-Fmoc-amino (CAS 1396995-62-2) and C4-methoxy C2-Fmoc-amino (CAS 1272755-48-2) variants [1]. Using all three regioisomers in parallel enables the deconvolution of positional effects on target binding, cellular permeability, and pharmacokinetic profile. Procurement of the correct regioisomer with verified positional integrity is essential: substitution of CAS 1396995-62-2 for 1934808-57-7 would inadvertently shift both the methoxy and Fmoc-amino positions, confounding SAR conclusions. Researchers should verify IUPAC nomenclature and, where feasible, confirm regiochemical identity via NMR prior to initiating synthesis .

Quote Request

Request a Quote for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.